molecular formula C13H10F3N3O2 B2558016 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine CAS No. 735305-34-7

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine

Cat. No.: B2558016
CAS No.: 735305-34-7
M. Wt: 297.237
InChI Key: YDUAABWRDNQOKM-UHFFFAOYSA-N
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Description

4-Nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine (CAS 735305-34-7) is a high-value chemical intermediate with a molecular weight of 297.24 g/mol and the molecular formula C 13 H 10 F 3 N 3 O 2 . This compound features both nitro and trifluoromethyl substituents, making it a versatile building block in advanced organic synthesis and materials science research. Its primary research application is as a key precursor in the synthesis of complex heterocyclic systems. It is particularly valuable in the preparation of N-phenyl substituted benzimidazole derivatives . These structures are integral to developing novel poly(benzimidazole imide) (PBIPI) polymers, which exhibit exceptional thermal properties, including high glass transition temperatures and high heat resistance, making them suitable for advanced engineering and electronic applications . Furthermore, related benzene-1,2-diamine intermediates are used in the synthesis of asymmetrically substituted biscyanine tetraazaacenes, a class of compounds with potential applications in organic electronics . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires careful handling. Refer to the Safety Data Sheet (SDS) for detailed hazard information. The compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, is essential. Use only in a well-ventilated area, and avoid breathing its dust or fumes .

Properties

IUPAC Name

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUAABWRDNQOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves multiple steps. One common method includes:

    Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .

Scientific Research Applications

4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Phenylenediamines

(a) 3-Nitro-1,2-Phenylenediamine
  • Structure : Nitro group at the 3-position, unsubstituted phenyl ring.
  • Properties :
    • Molecular Formula: C₆H₇N₃O₂
    • Melting Point: 157–161°C
    • CAS RN: 3694-52-8
  • Applications : Used in dye synthesis and as a ligand in coordination chemistry. The absence of the trifluoromethyl group results in lower hydrophobicity compared to the target compound .
(b) 4-Nitro-1,2-Phenylenediamine
  • Structure : Nitro group at the 4-position, unsubstituted phenyl ring.
  • Properties :
    • Molecular Formula: C₆H₇N₃O₂
    • Melting Point: 196–201°C
    • CAS RN: 99-56-9
  • Applications : Similar to 3-nitro isomer but with higher thermal stability due to para-substitution. Lacks the trifluoromethyl group, leading to distinct electronic and solubility profiles .
(c) 2-Nitro-1,4-Phenylenediamine
  • Structure : Nitro group at the 2-position, unsubstituted phenyl ring.
  • Properties :
    • Molecular Formula: C₆H₇N₃O₂
    • Melting Point: 134–140°C
    • CAS RN: 5307-14-2
  • Applications : Primarily used in hair dyes. The ortho-nitro substitution reduces symmetry and alters reactivity compared to para-substituted analogs .

Trifluoromethyl-Substituted Diamines

(a) N-((2-(1-(3-(Trifluoromethyl)Phenyl)Ethylamino)-1H-Benzo[d]Imidazol-4-yl)Methyl) Methanesulfonamide
  • Structure : Contains a trifluoromethylphenyl group linked to a benzimidazole core.
  • Synthesis : Prepared via iodoacetic acid-mediated cyclization of thiourea derivatives.
  • Properties : High yield (reported in ), with the trifluoromethyl group enhancing metabolic stability and lipophilicity. This highlights the role of -CF₃ in improving pharmaceutical relevance .
(b) Ethalfluralin (N-Ethyl-N-(2-Methyl-2-Propenyl)-2,6-Dinitro-4-(Trifluoromethyl)Benzenamine)
  • Structure : Nitro and trifluoromethyl groups on a benzene ring, with ethyl and propenyl substituents.
  • Applications : A pre-emergent herbicide. The trifluoromethyl group enhances binding to soil organic matter, prolonging activity. This contrasts with the target compound, which lacks the dinitro and alkylamine substituents critical for pesticidal activity .

Comparative Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications
4-Nitro-1-N-[3-(CF₃)Ph]Benzene-1,2-diamine C₁₃H₁₁F₃N₃O₂ -NO₂ (para), -CF₃Ph (N1) Not reported Synthetic intermediate
3-Nitro-1,2-phenylenediamine C₆H₇N₃O₂ -NO₂ (meta) 157–161 Dyes, ligands
4-Nitro-1,2-phenylenediamine C₆H₇N₃O₂ -NO₂ (para) 196–201 High-stability intermediates
2-Nitro-1,4-phenylenediamine C₆H₇N₃O₂ -NO₂ (ortho) 134–140 Hair dyes
Ethalfluralin C₁₃H₁₄F₃N₃O₄ -NO₂ (2,6), -CF₃ (para) Not reported Herbicide

Key Research Findings and Implications

Nitro group position (para vs. meta/ortho) significantly impacts melting points and reactivity. Para-substitution generally confers higher thermal stability .

Synthetic Relevance :

  • The synthesis of trifluoromethyl-containing diamines (e.g., ) often requires specialized reagents like iodoacetic acid or Raney nickel, highlighting the complexity of introducing -CF₃ groups .

Functional Comparisons :

  • Unlike ethalfluralin, the target compound lacks dinitro and alkylamine groups, making it unsuitable as a pesticide but more relevant in pharmaceuticals or materials science .

Biological Activity

4-Nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine (CAS No. 735305-34-7) is an organic compound notable for its unique structural features, including a nitro group, a trifluoromethyl group, and a diamine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N3O2, with a molecular weight of 297.237 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration.

PropertyValue
Molecular FormulaC13H10F3N3O2
Molecular Weight297.237 g/mol
CAS Number735305-34-7
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : The introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
  • Trifluoromethylation : The addition of a trifluoromethyl group using reagents such as trifluoromethyl iodide.
  • Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

These synthetic routes are essential for producing the compound in sufficient purity and yield for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nitroaniline compounds possess strong antibacterial properties against various pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes some key findings:

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1162.3
MCF-72.5
DoxorubicinHCT-1163.23
MCF-73.5

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound is likely mediated by its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with various biological macromolecules, leading to cellular damage or apoptosis in cancer cells. Additionally, the trifluoromethyl group may enhance the compound's interaction with lipid membranes, facilitating its uptake into cells.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Activity : A study evaluated the efficacy of several nitro-substituted anilines against Gram-positive and Gram-negative bacteria, demonstrating that modifications to the aromatic ring significantly influence activity.
  • Anticancer Studies : Research on quinoxaline derivatives indicated that structural modifications similar to those found in this compound can enhance anticancer properties, with some exhibiting IC50 values in the low micromolar range.

Q & A

Q. What are the standard synthetic routes for preparing 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine?

A common method involves the reduction of nitro precursors. For example, nitro-substituted aromatic diamines can be synthesized via catalytic hydrogenation or chemical reduction using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). Post-reduction, alkaline workup (10% NaOH) and extraction with ethyl acetate yield the diamine . For the trifluoromethylphenyl substituent, coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to introduce the 3-(trifluoromethyl)phenyl group after nitro reduction.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C-NMR : To confirm substitution patterns and amine proton environments. The nitro and trifluoromethyl groups induce distinct deshielding effects.
  • FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (C-F stretches) validate functional groups.
  • LC-MS : To determine molecular ion ([M+H]⁺) and fragmentation patterns, ensuring purity and structural integrity .

Q. How can researchers address instability during storage?

Due to the sensitivity of aromatic diamines to oxidation, store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Stabilize solutions with antioxidants (e.g., BHT) and avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do electron-withdrawing groups (NO₂ and CF₃) influence reactivity in cross-coupling reactions?

The nitro group activates the aromatic ring toward electrophilic substitution at the ortho/para positions, while the trifluoromethyl group enhances electron deficiency, potentially directing reactivity to specific sites. Computational studies (DFT) can map charge distribution, and Hammett parameters (σₚ values: NO₂ = +1.27, CF₃ = +0.54) predict substituent effects on reaction rates .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder in CF₃ groups : The trifluoromethyl group may exhibit rotational disorder. Use restraints (SHELXL DELU/SIMU commands) to model thermal motion .
  • Hydrogen bonding ambiguity : The amine protons participate in H-bonds with nitro groups, requiring neutron diffraction or Hirshfeld surface analysis for precise localization .

Q. How to resolve contradictions in NMR vs. X-ray structural data?

  • Case study : If NMR suggests planar geometry but X-ray shows torsional distortion, perform conformational analysis (Mercury software) to compare solution vs. solid-state structures .
  • Dynamic effects : Variable-temperature NMR can detect fluxional behavior (e.g., amine proton exchange) that XRD might miss .

Data Contradiction Analysis

Q. Conflicting melting points reported in literature: How to validate?

  • Method : Perform DSC (differential scanning calorimetry) with a slow heating rate (2°C/min) under N₂. Compare with literature values (e.g., 196–201°C for 4-nitro-1,2-phenylenediamine ).
  • Potential causes : Polymorphism or impurities from incomplete reduction (e.g., residual nitro groups) .

Q. Discrepancies in crystallographic space group assignments

  • Resolution : Re-process raw diffraction data with multiple software (SHELXL, Olex2) to verify symmetry operations. Use the PLATON ADDSYM tool to check for missed symmetry .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (Example from COD Entry 2238172)

ParameterValue
Space groupP 1 2 1 1
Z2
R-factor0.041
H-bond (N–H···O)2.89 Å, 158°
Refinement softwareSHELXL-2018
Source: Adapted from

Q. Table 2. Synthetic Optimization (SnCl₂ Reduction)

ConditionOptimal Range
SnCl₂·2H₂O (equiv)5–7
Temperature70–80°C
SolventEthanol/THF
Reaction time5–7 hours
Source:

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